molecular formula C19H22O6 B1607132 Diosbulbin E CAS No. 67567-14-0

Diosbulbin E

Cat. No.: B1607132
CAS No.: 67567-14-0
M. Wt: 346.4 g/mol
InChI Key: OEIFXOHVCYVTGK-UHFFFAOYSA-N
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Description

Diosbulbin E is a diterpenoid lactone compound isolated from the tubers of Dioscorea bulbifera, a plant commonly known as air potato. This compound has attracted significant attention due to its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin E typically involves the extraction from the tubers of Dioscorea bulbifera. The extraction process includes drying and pulverizing the tubers, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Dioscorea bulbifera tubers. The process involves the use of advanced extraction technologies such as supercritical fluid extraction and high-performance liquid chromatography to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Diosbulbin E undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities.

Scientific Research Applications

    Chemistry: Diosbulbin E is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

    Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: this compound has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Diosbulbin E involves its interaction with various molecular targets and pathways. It exerts its effects by:

    Inhibiting cell proliferation: this compound induces cell cycle arrest and apoptosis in cancer cells.

    Modulating signaling pathways: It affects key signaling pathways involved in cell growth and survival, such as the AKT and MAPK pathways.

    Antioxidant activity: this compound exhibits antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Diosbulbin E is compared with other similar compounds, such as Diosbulbin B and Diosbulbin C, which are also isolated from Dioscorea bulbifera. While all these compounds share a similar diterpenoid lactone structure, this compound is unique in its specific biological activities and potency.

List of Similar Compounds

    Diosbulbin B: Known for its antitumor and hepatoprotective effects.

    Diosbulbin C: Exhibits antitumor activity and is studied for its potential therapeutic applications.

    Diosbulbin D: Similar in structure but with distinct biological activities.

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

8-(furan-3-yl)-3-hydroxy-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-6,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIFXOHVCYVTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317090
Record name NSC310636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosbulbin E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67567-14-0
Record name DIOSBULBIN-E
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC310636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diosbulbin E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 237 °C
Record name Diosbulbin E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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